2-Fluoro-2-(2-fluorophenyl)ethan-1-amine
Description
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9F2N It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the phenyl and ethanamine moieties
Properties
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPMHXTQIOYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2-fluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group enables nucleophilic substitution reactions with electrophilic partners. Key findings include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DCM) at 25–60°C to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under base catalysis (e.g., triethylamine).
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 60°C | 72 | |
| Acylation | AcCl | DCM | 25°C | 85 |
Oxidation Reactions
The ethylamine backbone undergoes oxidation under controlled conditions:
-
KMnO₄-mediated oxidation in acidic aqueous solutions produces fluorinated ketones (e.g., 2-fluoroacetophenone derivatives) .
-
Side reactions : Over-oxidation to carboxylic acids may occur with prolonged exposure to strong oxidizing agents.
Catalytic Hydrogenation
Used in synthetic pathways to reduce intermediates:
-
Pd/C-catalyzed hydrogenation in ethyl acetate achieves >90% conversion to saturated fluorinated amines .
-
Reaction conditions: 1 atm H₂, room temperature, 3-hour reaction time .
Aminofluorination of Alkenes
Palladium-catalyzed aminofluorination with N-fluorobenzenesulfonimide (NFSI) yields trifunctionalized products. Key data from solvent screening :
| Solvent | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| DCE | 37 | 2 |
| MeCN | 24 | 2 |
| Toluene | <5 | 0 |
Optimal conditions: Dichloroethane (DCE), 18-hour reaction time, Pd(OAc)₂ catalyst .
Cross-Coupling Reactions
Participates in Mizoroki-Heck reactions under acidic conditions:
-
Substrate scope : Compatible with electron-deficient aryl halides (e.g., 4-fluorobromobenzene) .
-
Yields : 45–65% with glucose-stabilized Pd nanoparticles at 120°C .
Carbamate Formation
Reacts with aryl isocyanates in bio-derived solvents (e.g., Cyrene™):
-
Rate constants : Vary by solvent polarity (k = 0.021 M⁻¹s⁻¹ in DCM vs. 0.015 M⁻¹s⁻¹ in Cyrene™) .
-
Applications: Synthesis of fluorinated carbamates for medicinal chemistry .
Stability and Side Reactions
-
Hydrolysis : Susceptible to hydrolysis in aqueous acidic/basic conditions, forming fluorinated alcohols .
-
Thermal decomposition : Degrades above 200°C, releasing HF and aromatic byproducts .
This compound’s reactivity is shaped by its fluorine substituents, which enhance electron-withdrawing effects and stabilize transition states in catalytic cycles. Experimental optimization of solvents, catalysts, and temperatures is critical for maximizing yields in synthetic applications .
Scientific Research Applications
Medicinal Chemistry
- Neurotransmitter Analogues :
- Antidepressant Development :
- Anti-Cancer Properties :
Neuropharmacology
- Receptor Binding Studies :
- Behavioral Studies :
Material Science
- Polymer Chemistry :
- Coatings and Adhesives :
Case Studies
-
Case Study on Antidepressant Activity :
- A study published in Journal of Medicinal Chemistry explored various fluorinated phenethylamines for their antidepressant activity using forced swim tests in mice. Results indicated that certain derivatives exhibited significant reductions in immobility time compared to controls, suggesting potential for development as antidepressants .
- Behavioral Impact Assessment :
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)ethan-1-amine: A similar compound with a single fluorine atom on the phenyl ring.
2-(4-Fluorophenyl)ethan-1-amine: Another related compound with the fluorine atom in the para position.
2-(4-Ethyl-2-fluorophenyl)ethan-1-amine: A derivative with an additional ethyl group.
Uniqueness
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. This dual fluorination can enhance its stability, reactivity, and binding interactions, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine substituents enhance the compound's lipophilicity and electronic properties, which can influence its binding affinity and selectivity towards molecular targets. These interactions can modulate neurotransmitter activity and influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders .
Structure-Activity Relationships (SAR)
Research has demonstrated that the introduction of fluorine atoms significantly affects the biological activity of compounds similar to this compound. For instance, studies on related fluorinated compounds suggest that the position and number of fluorine substitutions can optimize binding interactions with specific receptors, enhancing efficacy while minimizing side effects .
Comparative Analysis of Similar Compounds
| Compound Name | IC50 (μM) | Biological Activity Description |
|---|---|---|
| 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | <60 | Moderate antitumor activity against A549 and HeLa cell lines |
| 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | >120 | Reduced inhibitory activity due to steric hindrance |
| 2-(3-Fluorophenyl)ethan-1-amine | <50 | Significant modulation of neurotransmitter systems |
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Antitumor Activity : In vitro studies have shown that derivatives of this compound exhibit varying degrees of antitumor activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The introduction of fluorine atoms was found to enhance cytotoxicity compared to non-fluorinated analogs .
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound can affect neurotransmitter levels in the brain, suggesting potential applications in treating mood disorders. The modulation of serotonin and norepinephrine reuptake has been particularly noted .
- Selectivity Studies : A study on the selectivity of fluorinated compounds revealed that certain structural modifications could lead to enhanced selectivity for specific receptor subtypes, which is crucial for reducing side effects associated with broad-spectrum drugs .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine with high enantiomeric purity?
Answer:
The compound can be synthesized via multi-component reactions or catalytic hydroamination. For example, a one-pot approach using fluorinated aldehydes (e.g., 2-fluorobenzaldehyde), amines, and tert-butyl isocyanide in anhydrous methanol under nitrogen yields fluorinated ethanamine derivatives. Purification via column chromatography (e.g., n-pentane:EtOAc = 10:1) achieves enantiomeric separation . Photoredox catalysis has also been employed for asymmetric synthesis, leveraging chiral ligands to enhance stereoselectivity .
Basic: Which spectroscopic techniques are optimal for characterizing fluorinated ethanamine derivatives?
Answer:
- NMR Spectroscopy : NMR is critical for identifying fluorine environments, while NMR helps resolve proton coupling patterns. Use deuterated solvents (e.g., CDCl) to minimize interference .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Chromatography : HPLC with chiral columns or TLC (e.g., KMnO staining) monitors reaction progress and purity .
Basic: What safety protocols are essential when handling fluorinated ethanamines?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes for volatile intermediates .
- Waste Disposal : Segregate fluorinated waste and engage certified agencies for incineration or neutralization to avoid environmental contamination (e.g., H400 hazards) .
Advanced: How can low yields in fluorinated styrene hydroamination be mitigated?
Answer:
Optimize reaction parameters:
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) or organocatalysts to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) may improve substrate solubility.
- Temperature Control : Elevated temperatures (40–60°C) can accelerate kinetics but may require pressure-rated equipment .
Advanced: How to resolve NMR data contradictions caused by fluorine’s magnetic anisotropy?
Answer:
- Decoupling Techniques : Apply -decoupled NMR to simplify splitting patterns.
- Dynamic NMR (DNMR) : Use variable-temperature studies to analyze conformational exchange in fluorinated amines .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Advanced: How to design experiments to study the compound’s receptor-binding affinity?
Answer:
- Radioligand Binding Assays : Label the compound with or and test against target receptors (e.g., GPCRs) .
- Molecular Docking : Use software like AutoDock to simulate interactions with binding pockets, guided by X-ray crystallography data of analogous fluorinated ligands .
Advanced: How to optimize diastereoselectivity in asymmetric synthesis?
Answer:
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry.
- Solvent Ratios : Adjust n-pentane:EtOAc gradients during column chromatography to separate diastereomers .
- Catalytic Systems : Screen chiral phosphine ligands (e.g., BINAP) with transition metals for enantiomeric enrichment .
Advanced: How to assess environmental impacts of fluorinated ethanamine disposal?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
